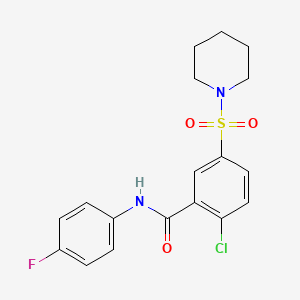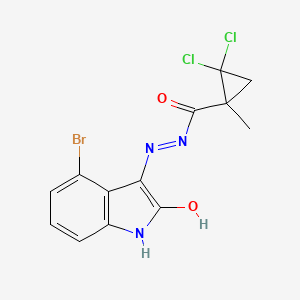
2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide
Overview
Description
2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide, also known as CFPSB, is a chemical compound that has been widely studied for its potential use in scientific research. CFPSB is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities. In
Mechanism of Action
2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide's mechanism of action is not fully understood, but it is thought to involve the modulation of ion channels in neurons. Specifically, 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has also been shown to modulate the activity of other ion channels, including the voltage-gated potassium channel Kv1.2 and the acid-sensing ion channel ASIC3.
Biochemical and Physiological Effects
2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has also been shown to have antioxidant properties, which could be useful for protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide in lab experiments is its specificity for certain ion channels. 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to selectively inhibit the activity of Nav1.7, which could be useful for studying the role of this channel in pain transmission. However, one limitation of using 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide is its potential for off-target effects. 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to modulate the activity of other ion channels, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide derivatives with improved selectivity and potency. Another area of interest is the use of 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide as a tool for studying the role of ion channels in disease states. For example, 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide could be used to study the role of Nav1.7 in chronic pain conditions.
Conclusion
2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of conditions such as arthritis and neuropathic pain. 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide's mechanism of action involves the modulation of ion channels in neurons, and it has been shown to have a variety of biochemical and physiological effects. While 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has potential as a tool for studying the nervous system and as a therapeutic agent, further research is needed to fully understand its potential applications.
Scientific Research Applications
2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of conditions such as arthritis and neuropathic pain.
Another area of interest is 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide's potential as a tool for studying the nervous system. 2-chloro-N-(4-fluorophenyl)-5-(1-piperidinylsulfonyl)benzamide has been shown to modulate the activity of ion channels in neurons, which could be useful for studying the mechanisms underlying neuronal excitability and synaptic transmission.
properties
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-17-9-8-15(26(24,25)22-10-2-1-3-11-22)12-16(17)18(23)21-14-6-4-13(20)5-7-14/h4-9,12H,1-3,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFOMSGCUIBJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-fluorophenyl)-5-piperidin-1-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-3-chloro-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-1-benzothiophene-2-carbohydrazide](/img/structure/B3730172.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,6-dimethyl-4-quinolinecarbohydrazide](/img/structure/B3730176.png)
![2,5-dihydroxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide](/img/structure/B3730185.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B3730189.png)
![2-(4-hydroxyphenyl)-N'-[4-(trifluoromethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B3730194.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3730211.png)

![4-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3730218.png)
![2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B3730226.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B3730232.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B3730243.png)

![ethyl 4-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B3730262.png)